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Compound of Interest

Compound Name:
(1R)-1-(1-methyl-1H-pyrazol-3-

yl)ethan-1-ol

CAS No.: 1076195-50-0

Cat. No.: B3375181

Get Quote

Executive Summary & Strategic Value
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core

pharmacophore in blockbuster drugs like Celecoxib (COX-2 inhibitor) and Crizotinib

(ALK/ROS1 inhibitor). However, the specific subclass of Chiral Pyrazole Ethanol Derivatives—

compounds where a chiral hydroxy-ethyl group is attached either to the pyrazole nitrogen (

-1) or carbon (

-3/4/5)—represents an under-exploited chemical space with high therapeutic ceiling.

Why this scaffold matters:

Chirality & Selectivity: The chiral center at the

-position of the ethanol chain creates a specific vector for hydrogen bonding. In kinase
inhibitors, this allows for discrimination between the ATP-binding pockets of homologous
enzymes, reducing off-target toxicity.
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Solubility & Bioavailability: The hydroxyl moiety enhances aqueous solubility compared to

purely lipophilic pyrazole analogs, improving oral bioavailability (Lipinski’s Rule of 5

compliance).

Synthetic Versatility: The ethanol side chain serves as a versatile handle for further

functionalization (e.g., esterification for prodrugs or etherification for lipophilic tuning).

Structural Activity Relationship (SAR) & Mechanistic
Logic
The Chiral Pharmacophore
The core structure of interest is 1-(1H-pyrazol-1-yl)ethan-1-ol or 1-substituted-2-(1H-pyrazol-1-

yl)ethanol.

The Pyrazole Ring: Acts as a hydrogen bond acceptor/donor pair, typically binding to the

"hinge region" of kinase enzymes.

The Chiral Center (

): The carbon atom bearing the hydroxyl group.

(R)-Enantiomer: Often exhibits superior binding affinity when the hydroxyl group is

required to point towards a specific polar residue (e.g., Aspartate or Glutamate) in the

active site.

(S)-Enantiomer: May be inactive or, in some cases, antagonistic.

The Hydroxyl Group: Acts as a dual H-bond donor/acceptor. It often displaces a conserved

water molecule within the enzyme pocket, providing an entropic gain in binding energy.

Therapeutic Targets
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Therapeutic Area Target Mechanism
Role of Chiral Pyrazole
Ethanol

Oncology BRAF V600E Inhibition

The pyrazole core mimics ATP;

the chiral ethanol chain

extends into the hydrophobic

back-pocket, locking the

kinase in an inactive

conformation.

Oncology c-Met / ALK Inhibition

Similar to Crizotinib analogs,

the chiral ethoxy/ethanol group

provides steric bulk that fits the

unique "gatekeeper" residues

of c-Met.

Antifungal
CYP51 (Lanosterol 14

-demethylase)

The pyrazole nitrogen

coordinates with the Heme

iron; the chiral side chain

dictates fit within the access

channel, determining spectrum

of activity (e.g., Candida vs.

Aspergillus).

Technical Workflow: Asymmetric Synthesis &
Resolution
Scientific Integrity Note: Relying on racemic mixtures in early discovery obscures potency data.

This guide mandates early-stage chiral resolution or enantioselective synthesis.

Protocol: Enantioselective Separation via Chiral HPLC
Based on polysaccharide-based stationary phases (Lux Cellulose-2).[1][2]

Objective: Isolate pure (

) and (
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) enantiomers of a 1-substituted pyrazole ethanol derivative for biological assay.

Materials:

Column: Lux Cellulose-2 (Cellulose tris(3-chloro-4-methylphenylcarbamate)),

,

.

Mobile Phase (Polar Organic Mode): 100% Acetonitrile (ACN) or Ethanol/Methanol mixtures.

Note: ACN often provides sharper peaks for polar pyrazoles due to reduced H-bond

competition compared to alcohols.

Detection: UV-Vis Diode Array (254 nm).

Step-by-Step Methodology:

Sample Prep: Dissolve 10 mg of racemic pyrazole ethanol derivative in 1 mL of HPLC-grade

ethanol. Filter through a

PTFE filter.

Equilibration: Flush column with 100% ACN at

for 30 minutes until baseline stabilizes.

Screening Run: Inject

of sample.

Optimization:

If resolution (

) < 1.5: Switch to Normal Phase (n-Hexane/Ethanol 90:10). The non-polar hexane forces
the analyte to interact more strongly with the chiral selector.

If tailing occurs: Add 0.1% Diethylamine (DEA) to suppress ionization of the pyrazole

nitrogen.
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Collection: Manually or automatically collect fractions corresponding to Peak 1 and Peak 2.

Validation: Re-inject collected fractions to confirm enantiomeric excess (

).

Protocol: In Vitro Kinase Inhibition Assay (BRAF V600E)
Causality: To verify if the chiral center affects potency, we measure

against the mutant kinase.

System: FRET-based Kinase Assay (e.g., LanthaScreen).

Reagents: Recombinant BRAF V600E, Fluorescein-PolyGT substrate, ATP (

concentration), Terbium-labeled antibody.

Dosing: Prepare 10-point dilution series of (

)-isomer, (

)-isomer, and Racemate in DMSO.

Reaction:

Mix Kinase + Substrate + Test Compound in 384-well plate.

Initiate with ATP. Incubate 60 min at RT.

Stop reaction with EDTA/Tb-Antibody mixture.

Readout: Measure TR-FRET ratio (520 nm / 495 nm).

Analysis: Fit curves using non-linear regression (Sigmoidal dose-response).

Success Metric: A

-fold difference in
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between enantiomers confirms the "Eudismic Ratio" and validates the chiral
pharmacophore hypothesis.

Visualization of Mechanisms & Workflows
Diagram: Kinase Inhibition Pathway
This diagram illustrates how the chiral pyrazole derivative interrupts the oncogenic signaling

cascade.
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Caption: Mechanism of Action: The (R)-enantiomer competitively inhibits ATP binding at the

BRAF V600E hinge region, halting the MEK/ERK cascade and inducing apoptosis, while the

(S)-enantiomer fails to bind effectively.

Diagram: Chiral Resolution Workflow
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A decision tree for isolating the active pharmaceutical ingredient (API).
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Caption: Strategic workflow for the isolation of chiral pyrazole derivatives, ensuring only

enantiopure compounds proceed to biological validation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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